molecular formula C16H24BrNO B3485495 2-(4-bromophenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide

2-(4-bromophenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide

Cat. No.: B3485495
M. Wt: 326.27 g/mol
InChI Key: HWDGIJFJDFDDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a bromophenyl group and a trimethylpentyl group attached to an acetamide moiety. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoaniline and 2,4,4-trimethylpentan-2-amine.

    Acylation Reaction: The 4-bromoaniline undergoes an acylation reaction with acetic anhydride to form 4-bromoacetanilide.

    Amidation Reaction: The 4-bromoacetanilide is then reacted with 2,4,4-trimethylpentan-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be carried out in large reactors with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: The acetamide moiety can be oxidized under certain conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Products with different substituents on the phenyl ring.

    Reduction: Reduced forms of the acetamide.

    Oxidation: Oxidized derivatives of the acetamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide
  • 2-(4-fluorophenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide
  • 2-(4-methylphenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide

Uniqueness

The presence of the bromine atom in 2-(4-bromophenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide may confer unique reactivity and biological activity compared to its analogs with different halogen substituents.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO/c1-15(2,3)11-16(4,5)18-14(19)10-12-6-8-13(17)9-7-12/h6-9H,10-11H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDGIJFJDFDDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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